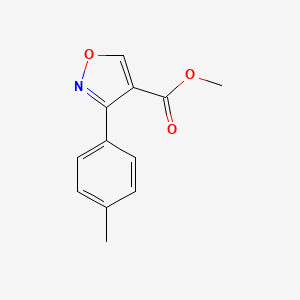

Methyl 3-p-tolyl-isoxazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)11-10(7-16-13-11)12(14)15-2/h3-7H,1-2H3 |

InChI Key |

QIMNRMSHTCASAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC=C2C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous compounds.

Key Observations:

Substituent Effects on Reactivity and Stability :

- The p-tolyl group (electron-donating) in the target compound likely enhances the ester’s stability against hydrolysis compared to electron-withdrawing groups like nitro (in ) or chloro (in ).

- Fluorine substituents (as in ) may increase reactivity in aromatic substitution reactions due to their electronegativity.

Steric and Crystallographic Considerations :

- Bulky substituents (e.g., 2-chlorophenyl in ) can hinder molecular packing, affecting melting points and solubility. Tools like Mercury software can model these interactions for crystallization studies.

Modifications like fluorination () could tune pharmacokinetic properties.

Synthetic Utility :

- Methyl esters of isoxazolecarboxylic acids are common intermediates. For example, describes the use of 3-aryl isoxazoles in asymmetric synthesis, highlighting their role as acrylate synthons.

Q & A

Q. What are the standard synthetic routes for Methyl 3-p-tolyl-isoxazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis of methyl-substituted isoxazole derivatives typically involves condensation reactions between appropriate precursors, such as β-diketones and hydroxylamine derivatives. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Catalysts : Acidic or basic conditions (e.g., HCl or NaHCO₃) may accelerate cyclization .

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing 3- vs. 5-position on the isoxazole ring) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and conformation, critical for structural validation .

Q. How does the presence of the p-tolyl group influence the compound’s reactivity?

The electron-donating methyl group on the p-tolyl ring enhances electrophilic substitution at the 4-position of the isoxazole. This directs functionalization (e.g., nitration or halogenation) and impacts intermolecular interactions in crystal packing .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted structural data?

- Conformational Analysis : Use density functional theory (DFT) to calculate puckering parameters (amplitude , phase ) for the isoxazole ring. Compare with experimental X-ray data to identify deviations caused by crystal packing .

- Torsion Angle Validation : Align calculated torsion angles (e.g., C3–C4–C5–C6) with crystallographic results to assess steric strain .

Q. What advanced crystallographic tools refine the structure of this compound?

- SHELXL : Employ this software for high-resolution refinement, particularly for handling twinned crystals or high thermal motion in substituents .

- Mercury CSD : Visualize intermolecular interactions (e.g., π-π stacking between p-tolyl groups) and quantify void spaces in the crystal lattice .

- ORTEP-3 : Generate publication-quality thermal ellipsoid plots to illustrate atomic displacement parameters .

Q. How can synthetic byproducts or impurities be systematically identified and mitigated?

Q. What strategies enable functionalization of this compound for bioactive derivatives?

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions (NaOH/EtOH) for further coupling reactions .

- Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions using the p-tolyl moiety as a directing group .

- Nitro Reduction : Reduce nitro substituents (if present) to amines for generating pharmacologically active intermediates .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported crystallographic data for isoxazole derivatives?

Q. What methodological pitfalls arise in spectral interpretation, and how can they be avoided?

- Overlapping Signals : Use 2D NMR (COSY, HSQC) to resolve overlapping ¹H signals in aromatic regions .

- Dynamic Effects : Variable-temperature NMR can suppress signal broadening caused by conformational exchange .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.